

# Application Notes and Protocols for In Vitro Evaluation of INE963 Against Plasmodium

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## Compound of Interest

Compound Name: Dpc 963

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## Introduction

INE963 is a novel, potent, and fast-acting antimalarial candidate from the 5-aryl-2-amino-imidazothiadiazole (ITD) chemical class, developed by Novartis.<sup>[1][2][3]</sup> It has demonstrated significant activity against the blood stages of *Plasmodium falciparum*, including artemisinin-resistant strains, and *Plasmodium vivax*.<sup>[1][4]</sup> INE963 exhibits a novel mechanism of action, a high barrier to resistance, and a long half-life, making it a promising candidate for a single-dose cure for uncomplicated malaria.<sup>[1][3]</sup> These application notes provide detailed protocols for the in vitro culture and assessment of INE963's efficacy against *Plasmodium* parasites.

## Data Presentation: In Vitro Efficacy and Selectivity of INE963

The following tables summarize the in vitro activity of INE963 against various *Plasmodium* strains and its selectivity against human cell lines.

Table 1: In Vitro Antiplasmodial Activity of INE963

Parasite Species	Strain/Isolate	Assay Method	IC50/EC50 (nM)	Reference
P. falciparum	3D7	SYBR Green I	6	[1][5]
P. falciparum	3D7	[3H]-hypoxanthine	3	[1]
P. falciparum	>15 drug-resistant lines	Not specified	0.5 - 15	[1][5]
P. falciparum	Brazilian clinical isolates	Not specified	3 (median)	[4]
P. falciparum	Ugandan clinical isolates	Not specified	0.4 (median)	[4]
P. vivax	Brazilian clinical isolates	Not specified	2 (median)	[4]

Table 2: In Vitro Cytotoxicity and Human Kinase Inhibitory Activity of INE963

Cell Line/Kinase	Assay Type	CC50/IC50 (μM)	Reference
HepG2	Cytotoxicity	6.7	[4]
K562	Cytotoxicity	6.0	[4]
MT4	Cytotoxicity	4.9	[4]
Haspin	Kinase Inhibition	5.5	[4][6]
FLT3	Kinase Inhibition	3.6	[4][6]
PIK3CA	Kinase Inhibition	>50	[6]
PIM1	Kinase Inhibition	>50	[6]

Table 3: In Vitro Parasite Kill Rate Parameters for INE963

Parameter	Value	Reference
Parasite Reduction Ratio (PRR) at 10 x EC50	>8.0	[1]
99.9% Parasite Clearance Time (PCT99.9)	<24 hours	[1]
Lag Phase	0 hours	[1]

## Experimental Protocols

### Plasmodium falciparum In Vitro Culture

A prerequisite for in vitro drug susceptibility testing is the continuous culture of the asexual erythrocytic stages of *P. falciparum*.

Materials:

- *P. falciparum* strain (e.g., 3D7)
- Human erythrocytes (type O+)
- Complete Medium (CM): RPMI-1640 supplemented with 25 mM HEPES, 25 mM NaHCO<sub>3</sub>, 11 mM D-glucose, 3.67 mM hypoxanthine, 25 µg/mL gentamicin, and 0.5% (w/v) AlbuMAX II.
- Gas mixture: 5% CO<sub>2</sub>, 5% O<sub>2</sub>, 90% N<sub>2</sub>
- 37°C incubator
- Sterile culture flasks

Procedure:

- Prepare the complete medium under sterile conditions.
- Wash human erythrocytes three times with RPMI-1640.
- Add the washed erythrocytes to the complete medium to achieve a final hematocrit of 2-5%.

- Introduce the *P. falciparum* parasite stock to the culture.
- Place the culture flasks in a humidified incubator at 37°C with the specified gas mixture.
- Maintain the culture by changing the medium daily and monitor parasitemia by preparing thin blood smears stained with Giemsa.
- Split the culture as needed to maintain parasitemia below 10%.

## SYBR Green I-Based Fluorescence Assay for IC50 Determination

This assay measures parasite DNA content as an indicator of parasite growth.

### Materials:

- Synchronized ring-stage *P. falciparum* culture (0.5% parasitemia, 2% hematocrit)
- 96-well black, clear-bottom microtiter plates
- INE963 stock solution (in DMSO)
- Lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100
- SYBR Green I dye (10,000x stock in DMSO)
- Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

### Protocol:

- Prepare serial dilutions of INE963 in complete medium and dispense into the 96-well plate. Include drug-free wells (positive control) and wells with uninfected erythrocytes (negative control).
- Add the synchronized parasite culture to each well.
- Incubate the plate for 72 hours under standard culture conditions.

- Prepare the lysis buffer containing SYBR Green I at a 1:5000 dilution of the stock.
- After incubation, carefully remove 100  $\mu$ L of the culture medium from each well and add 100  $\mu$ L of the SYBR Green I lysis buffer.
- Mix gently and incubate in the dark at room temperature for 1 hour.
- Measure the fluorescence using a plate reader.
- Calculate the 50% inhibitory concentration (IC<sub>50</sub>) by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

## [3H]-Hypoxanthine Incorporation Assay

This "gold standard" assay measures the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids as a measure of growth.<sup>[7]</sup>

Materials:

- Asynchronous *P. falciparum* culture (0.5% parasitemia, 2% hematocrit) in hypoxanthine-free medium.
- 96-well microtiter plates
- INE963 stock solution
- [3H]-hypoxanthine (1  $\mu$ Ci/well)
- Cell harvester
- Scintillation fluid and counter

Protocol:

- Dispense serial dilutions of INE963 into the 96-well plate.
- Add the parasite culture to each well.

- Incubate the plate for 24 hours under standard culture conditions.[\[8\]](#)
- Add 1  $\mu\text{Ci}$  of  $[3\text{H}]$ -hypoxanthine to each well.[\[8\]](#)
- Incubate for an additional 24-48 hours.[\[8\]](#)[\[9\]](#)
- Freeze the plate at  $-20^{\circ}\text{C}$  to lyse the cells.
- Thaw the plate and harvest the contents onto a filter mat using a cell harvester.
- Dry the filter mat and place it in a scintillation vial with scintillation fluid.
- Measure the radioactive counts per minute (CPM) using a scintillation counter.
- Determine the  $\text{IC}_{50}$  by plotting the CPM against the log of the drug concentration.

## Parasite Reduction Ratio (PRR) and Kill Rate Assay

This assay determines the rate at which a compound kills the parasite population by measuring the reduction in viable parasites over time.[\[10\]](#)[\[11\]](#)

Materials:

- Synchronized ring-stage *P. falciparum* culture
- 96-well plates
- INE963 at a fixed concentration (e.g.,  $10\times \text{IC}_{50}$ )
- Complete medium
- Method for quantifying viable parasites (e.g., limiting dilution assay followed by microscopy or  $[3\text{H}]$ -hypoxanthine incorporation)

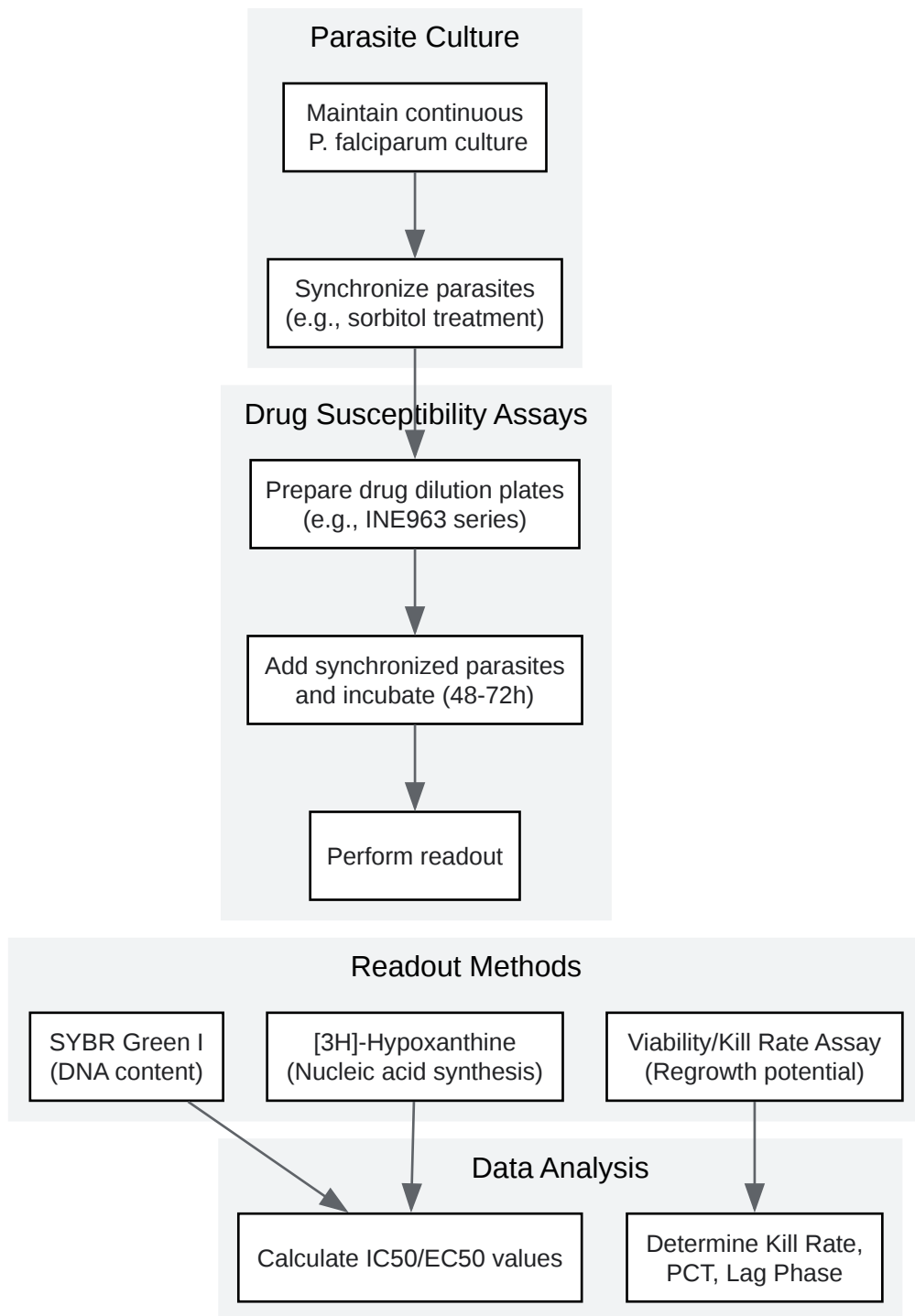
Protocol:

- Incubate a synchronized parasite culture with INE963 at a concentration equivalent to 10 times its  $\text{IC}_{50}$ .

- At various time points (e.g., 0, 24, 48, 72 hours), remove an aliquot of the culture.
- Wash the parasites to remove the drug.
- Perform a limiting dilution series of the washed parasites in a 96-well plate containing fresh erythrocytes and medium.
- Culture these plates for a period sufficient for parasite regrowth (e.g., 21-28 days).
- Determine the wells that show parasite growth (positive wells).
- Calculate the number of viable parasites at each time point using statistical methods (e.g., Poisson distribution).
- Plot the log<sub>10</sub> of viable parasites against time to determine the kill rate, lag phase, and parasite clearance time.

## Visualizations

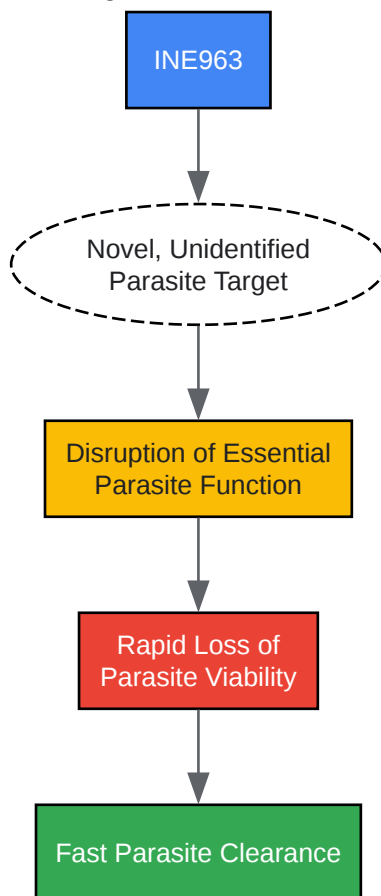
## General Workflow for In Vitro Antimalarial Drug Testing

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Caption: Workflow for in vitro antimalarial drug susceptibility testing.



## Proposed High-Level Action of INE963



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Caption: Postulated mechanism of INE963 leading to rapid parasite death.

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